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Compound of Interest

Compound Name: Pyrimidine-5-carboxylic acid

Cat. No.: B188909 Get Quote

Spectral Data Analysis of Pyrimidine-5-
carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal

chemistry and drug development due to its presence in various biologically active molecules.

The pyrimidine scaffold is a fundamental component of nucleic acids and numerous therapeutic

agents. Understanding the structural and spectroscopic properties of pyrimidine derivatives is

crucial for the design and synthesis of novel drug candidates. This technical guide provides a

comprehensive overview of the spectral data for Pyrimidine-5-carboxylic acid, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Due to the limited availability of public domain spectral data for the unsubstituted parent

compound, this guide incorporates data from closely related derivatives to provide a thorough

analysis of the spectral characteristics of this class of molecules.
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Property Value Source

Molecular Formula C₅H₄N₂O₂ PubChem[1]

Molecular Weight 124.10 g/mol PubChem[1]

Exact Mass 124.027277375 Da PubChem[1]

CAS Number 4595-61-3 Sigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted and reported NMR data for Pyrimidine-5-carboxylic acid and its

derivatives.

¹H NMR Data
While a definitive ¹H NMR spectrum for the unsubstituted Pyrimidine-5-carboxylic acid is not

readily available in the public domain, data from derivatives provide valuable insights into the

expected chemical shifts. The protons on the pyrimidine ring are expected to appear in the

aromatic region, typically between δ 7.0 and 9.5 ppm. The carboxylic acid proton is expected to

be a broad singlet at a downfield chemical shift, usually above δ 10 ppm, and its position can

be concentration-dependent.

Table 1: ¹H NMR Spectral Data of Pyrimidine-5-carboxylic Acid Derivatives

Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

2-Methyl-pyrimidine-5-

carboxylic acid
DMSO-d₆

2.62 (s, 3H, CH₃), 8.85 (s, 1H,

H-6), 13.5 (br s, 1H, COOH)

2-Benzyl-4-methyl-pyrimidine-

5-carboxylic acid
DMSO-d₆

2.52 (s, 3H, CH₃), 4.27 (s, 2H,

CH₂), 6.99 (d, J=5.1 Hz, 1H, H-

5), 7.22-7.39 (m, 5H, Ph), 8.52

(d, J=5.1 Hz, 1H, H-6)
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¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The

carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the

range of 160-185 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical

shifts based on their electronic environment.

Table 2: ¹³C NMR Spectral Data of Pyrimidine-5-carboxylic Acid Derivatives

Compound Solvent Chemical Shift (δ, ppm)

2-Methyl-pyrimidine-5-

carboxylic acid
DMSO-d₆

21.5 (CH₃), 108.5 (C-5), 151.3

(C-2), 160.9 (C-4), 164.6 (C-6),

172.8 (COOH)

Ethyl 2-benzyl-4-

methylpyrimidine-5-carboxylate
DMSO-d₆

14.9 (OCH₂CH₃), 18.7 (CH₃),

61.3 (OCH₂CH₃), 106.9 (C-5),

153.4 (C-2), 156.4 (C-6), 164.3

(C-4), 165.8 (CO)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Pyrimidine-5-carboxylic acid is expected to show characteristic absorption

bands for the carboxylic acid group and the aromatic pyrimidine ring.

Expected Key IR Absorptions for Pyrimidine-5-carboxylic acid:

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often

overlapping with C-H stretching bands. This broadening is due to hydrogen bonding.[2][3][4]

C=O stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1760 and

1690 cm⁻¹.[2][3][4]

C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[2][5]

C=N and C=C stretches (Pyrimidine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
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C-H stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Pyrimidine-5-carboxylic acid is

expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for Pyrimidine-5-carboxylic acid

Parameter Value Source

Exact Mass 124.027277375 Da PubChem[1]

Molecular Ion (M⁺) m/z 124 Expected

Expected Fragmentation Pattern:

The fragmentation of pyrimidine carboxylic acids is influenced by the position of the carboxylic

acid group and other substituents on the ring. Common fragmentation pathways for carboxylic

acids include the loss of •OH (M-17) and •COOH (M-45). For pyrimidine derivatives,

fragmentation of the ring itself can also occur. A study on 4-pyrimidine carboxylic acids can

provide insights into the potential fragmentation pathways.

Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible

spectral data. The following are generalized protocols based on common laboratory practices

and information from related studies.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid Pyrimidine-5-carboxylic acid derivative.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or D₂O) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it
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can dissolve a wide range of compounds and the acidic proton is readily observed.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for

chemical shift referencing (for most modern spectrometers, the residual solvent peak is used

as a reference).

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

suitable probe.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

Spectral Width: Approximately 15-20 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Spectral Width: Approximately 200-250 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Pyrimidine-5-carboxylic acid onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty ATR crystal should be collected before

running the sample.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if

sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

Instrument: A mass spectrometer with an EI source.

Parameters:
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Ionization Energy: Typically 70 eV.

Mass Range: A suitable range to include the molecular ion and expected fragments (e.g.,

m/z 30-200).

Source Temperature: Optimized for the compound's volatility.

Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a compound

like Pyrimidine-5-carboxylic acid.

Workflow for Spectral Analysis of Pyrimidine-5-carboxylic Acid
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Click to download full resolution via product page

Caption: A logical workflow for the spectral analysis of Pyrimidine-5-carboxylic acid.

Conclusion
This technical guide has summarized the available spectral data for Pyrimidine-5-carboxylic
acid and its derivatives, providing a foundation for researchers in the field. While a complete

public dataset for the parent compound is elusive, the analysis of closely related structures,

combined with a general understanding of the spectroscopic behavior of carboxylic acids and

pyrimidines, allows for a robust characterization. The detailed experimental protocols and

logical workflow provide a practical framework for obtaining and interpreting high-quality

spectral data for this important class of heterocyclic compounds. This information is critical for

quality control, structural confirmation, and the advancement of drug discovery programs

centered on the pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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